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Compound of Interest

Compound Name: 1-Isopropylpyrazole

Cat. No.: B096740 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
isopropylpyrazole, a heterocyclic compound of interest in medicinal chemistry and materials

science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their

acquisition.

Spectroscopic Data Summary
The following tables summarize the anticipated quantitative spectroscopic data for 1-
isopropylpyrazole. These values are predicted based on the analysis of similar pyrazole

derivatives and established spectroscopic principles.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ Frequency: 400 MHz

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b096740?utm_src=pdf-interest
https://www.benchchem.com/product/b096740?utm_src=pdf-body
https://www.benchchem.com/product/b096740?utm_src=pdf-body
https://www.benchchem.com/product/b096740?utm_src=pdf-body
https://www.benchchem.com/product/b096740?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096740?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~7.5 d ~2.0 H-5

~7.4 d ~1.5 H-3

~6.2 t ~2.0 H-4

~4.6 sept ~6.7 CH (isopropyl)

~1.5 d ~6.7 CH₃ (isopropyl)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment

~138 C-3

~128 C-5

~105 C-4

~52 CH (isopropyl)

~23 CH₃ (isopropyl)

IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium C-H stretch (aromatic)

~2975-2850 Strong C-H stretch (aliphatic)

~1550 Medium C=N stretch (pyrazole ring)

~1500, ~1460 Medium C=C stretch (pyrazole ring)

~1380, ~1370 Medium
C-H bend (isopropyl gem-

dimethyl)
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MS (Mass Spectrometry) Data
Ionization Method: Electron Ionization (EI)

m/z Relative Intensity (%) Assignment

110 High [M]⁺ (Molecular Ion)

95 High [M - CH₃]⁺

68 Medium [M - C₃H₆]⁺

43 Very High [C₃H₇]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 1-isopropylpyrazole (approximately 10-20 mg) is prepared in a deuterated

solvent, typically chloroform-d (CDCl₃, ~0.7 mL), and transferred to a 5 mm NMR tube. The ¹H

and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, the spectral

width is set to cover the range of 0-10 ppm, and for ¹³C NMR, the range is 0-150 ppm.

Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ

77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
The IR spectrum of neat 1-isopropylpyrazole is obtained using a Fourier Transform Infrared

(FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small

drop of the liquid sample is placed directly onto the ATR crystal. The spectrum is recorded in

the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
The mass spectrum is acquired using a mass spectrometer with an electron ionization (EI)

source. A dilute solution of 1-isopropylpyrazole in a volatile solvent (e.g., methanol or
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dichloromethane) is introduced into the instrument, typically via direct injection or through a gas

chromatography (GC) inlet. The electron energy is set to 70 eV. The mass analyzer is scanned

over a mass-to-charge (m/z) range of 40-200.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 1-isopropylpyrazole.
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To cite this document: BenchChem. [Spectroscopic Profile of 1-Isopropylpyrazole: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b096740#spectroscopic-data-nmr-ir-ms-of-1-
isopropylpyrazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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